4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine
Overview
Description
4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine is a chemical compound with the molecular formula C13H10F3NO. It is known for its unique structural features, which include a trifluoromethyl group and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring.
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries, suggesting they likely interact with various biochemical pathways .
Result of Action
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries, suggesting they likely have notable molecular and cellular effects .
Action Environment
It is known that the presence of fluorine and pyridine structure in tfmp derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Analysis
Biochemical Properties
4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For example, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for signal transduction. Furthermore, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while transporters such as ABC transporters can facilitate its movement within the cell. Additionally, binding proteins can influence the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 4-iodoanisole with trifluoromethylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions often require elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-formyl-2-(trifluoromethyl)phenyl)pyridine or 4-(4-carboxy-2-(trifluoromethyl)phenyl)pyridine.
Reduction: Formation of 4-(4-methoxy-2-(trifluoromethyl)phenyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxyphenylpyridine: Lacks the trifluoromethyl group, which affects its reactivity and applications.
4-(4-Methoxyphenyl)pyridine: Similar structure but without the trifluoromethyl group, leading to different physical and chemical properties.
Uniqueness
4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine is unique due to the presence of both the trifluoromethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[4-methoxy-2-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-10-2-3-11(9-4-6-17-7-5-9)12(8-10)13(14,15)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISYLEZJTWSPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673549 | |
Record name | 4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214329-47-1 | |
Record name | 4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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